2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide, also known as ETONITAZENE, is a synthetic opioid drug that was first synthesized in the 1950s. It belongs to the benzimidazole family of compounds and has been used in scientific research to study the opioid receptor system and its effects on the body.
Mechanism of Action
2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide works by binding to the mu opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that result in the inhibition of pain transmission and the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce pain perception, induce feelings of euphoria and relaxation, and suppress the respiratory system. It can also cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency as an opioid agonist. This allows for more precise studies of the opioid receptor system and its effects on the body. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain research settings.
Future Directions
There are a number of future directions for research on 2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide and the opioid receptor system. One area of interest is the development of new opioid drugs that are less addictive and have fewer side effects. Another area of interest is the study of the long-term effects of opioid use on the brain and body, including the potential for addiction and withdrawal. Additionally, there is a need for more research on the use of opioids in pain management and the development of alternative treatments for chronic pain.
Scientific Research Applications
2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide has been used in scientific research to study the opioid receptor system and its effects on the body. It has been found to be a potent agonist of the mu opioid receptor and has been used to study the binding of opioids to this receptor. It has also been used to study the effects of opioids on pain perception and the central nervous system.
properties
IUPAC Name |
2-ethylsulfanyl-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-3-22-18-12-8-7-11-17(18)19(21)20-15(2)13-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWRRCWNSTUQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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